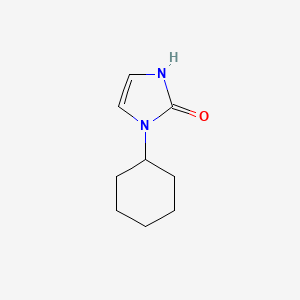

3-cyclohexyl-1H-imidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclohexyl-1H-imidazol-2-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H14N2O

- Molecular Weight : 166.22 g/mol

The imidazole ring in this compound is known for its ability to participate in various biochemical interactions, making it a valuable scaffold for drug design.

Antimicrobial Activity

Research indicates that imidazole derivatives, including 3-cyclohexyl-1H-imidazol-2-one, exhibit significant antibacterial activity against various pathogens.

- Mechanism of Action : These compounds can disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism. For instance, studies have shown that imidazole-based hybrids can effectively combat antibiotic-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and H. pylori, which are known to cause severe infections .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Its structural features allow it to interact with fungal cell membranes and inhibit key metabolic pathways, making it a candidate for developing new antifungal agents.

Case Study 1: Antibacterial Hybrid Compounds

A recent study synthesized various imidazole derivatives, including compounds similar to this compound, which were tested against Gram-positive and Gram-negative bacteria. The results demonstrated potent antibacterial activity, particularly against resistant strains. The study emphasized the importance of structural modifications to enhance bioactivity .

Case Study 2: Drug Development for Pain Disorders

In another significant application, compounds related to this compound have been explored as fatty acid amide hydrolase (FAAH) inhibitors. These inhibitors are crucial for increasing endogenous anandamide levels, which can alleviate pain disorders. The compound BIA 10-2474, structurally related to imidazole derivatives, was investigated in clinical trials but faced safety concerns that highlighted the need for thorough toxicological assessments .

Potential in Agrochemicals

Beyond pharmaceuticals, there is growing interest in the application of this compound in agrochemicals. Its biological activity suggests potential use as a pesticide or herbicide, targeting specific pathways in pests while minimizing impact on non-target organisms.

化学反応の分析

Oxidation and Reduction Reactions

Imidazol-2-ones can undergo oxidation or reduction, depending on the reactive site. For instance, the imidazole ring may oxidize to form imidazole derivatives, while the lactam moiety (2-one) may reduce to a secondary amine. These reactions often require specific catalysts or conditions, such as hydrogenation or electrochemical methods, though detailed protocols for this specific compound are not explicitly documented in the reviewed sources .

Substitution Reactions

The imidazole ring in 3-cyclohexyl-1H-imidazol-2-one is susceptible to electrophilic and nucleophilic substitution . For example:

-

Hydrogen bonding : Substituents like hydroxyl or thiol groups at the 2-position may form hydrogen bonds with residues in biological targets (e.g., S167 in enzyme active sites) .

-

Steric effects : Bulky groups (e.g., cyclohexyl) may influence reaction pathways by altering the ring’s electronic environment.

| Substitution Type | Example Reaction | Key Observations |

|---|---|---|

| Electrophilic substitution | Halogenation | Dependent on ring activation |

| Nucleophilic substitution | Amination | Position-specific reactivity |

Hydrolysis and Ring-Opening

The lactam structure of this compound can undergo hydrolysis under acidic or basic conditions, potentially forming carboxylic acids or amides. For example, acidic hydrolysis may cleave the ring to yield a diacid, while basic conditions could lead to decarboxylation. These reactions are inferred from general imidazol-2-one behavior .

Analytical Methods

Purification and characterization often involve:

-

Column chromatography : Silica gel with hexane/ethyl acetate mixtures for final purification .

-

NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity .

Structural Insights

Crystallographic studies on related imidazole derivatives (e.g., 1,4-bis(1H-imidazol-3-ium-1-yl)benzene) highlight π-π interactions and hydrogen bonding as key stabilizing factors . These interactions may influence the reactivity of this compound in substitution or cycloaddition reactions.

特性

分子式 |

C9H14N2O |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

3-cyclohexyl-1H-imidazol-2-one |

InChI |

InChI=1S/C9H14N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |

InChIキー |

ORHUTCSWNIEAEI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=CNC2=O |

正規SMILES |

C1CCC(CC1)N2C=CNC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。